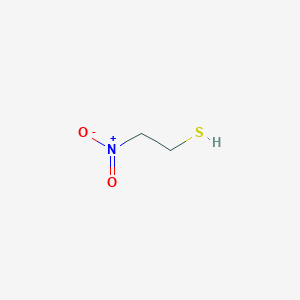

2-Nitroethane-1-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Nitroethane-1-thiol” is an organic compound with the molecular formula C2H5NO2S . It has a molecular weight of 107.13 . It is a member of the nitro compounds family, which are organic compounds that contain one or more nitro functional groups (−NO2) .

Synthesis Analysis

The synthesis of nitro compounds like “this compound” often involves the reaction of nitromethane, nitroethane, and other nitroalkanes with hydroxide ions in water . The reactions are complex and involve kinetically significant intermediates . Another approach involves the formation of aci-forms (nitronic acids or nitronates) and their subsequent interaction with carbon-based nucleophiles .

Molecular Structure Analysis

The molecular structure of “this compound” consists of two carbon atoms, five hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom . The nitro group (−NO2) is a functional group composed of a nitrogen atom bonded to two oxygen atoms .

Chemical Reactions Analysis

Nitro compounds like “this compound” can undergo a variety of chemical reactions. They can be easily deprotonated at the α-position in the presence of bases, forming anionic intermediates that are employed in various nucleophilic addition or substitution reactions . They can also serve as electrophilic synthons after Bronsted acid-assisted tautomerization into aci-forms .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by the presence of the nitro group, which imparts certain characteristics to the compound. The nitro group is a highly polar and electron-withdrawing group, which results in the overall polarity of nitroethane .

作用機序

Target of Action

Nitro compounds like nitroethane have been found to inhibit ruminal methanogenesis . This suggests that 2-Nitroethane-1-thiol might also interact with similar targets, affecting the metabolic activities of certain microorganisms.

Mode of Action

Nitro compounds, in general, are known for their high reactivity and oxidizing ability . They can undergo various chemical reactions, including reduction reactions, where the nitro group can be converted to amino groups (-NH2) through hydrogenation or other reduction methods .

Safety and Hazards

将来の方向性

The future directions for “2-Nitroethane-1-thiol” and other nitro compounds could involve their use in organic synthesis, as biocatalysts, and in bioremediation . Their unusual reactivity, involving the formation of aci-forms and their subsequent interaction with carbon-based nucleophiles, is a topic of ongoing research .

特性

IUPAC Name |

2-nitroethanethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2S/c4-3(5)1-2-6/h6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGXYJKCOWWABM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564052 |

Source

|

| Record name | 2-Nitroethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53770-80-2 |

Source

|

| Record name | 2-Nitroethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。